![molecular formula C21H11NO5S B2707180 3-(benzo[d]thiazol-2-yl)-2-oxo-2H-chromen-7-yl furan-2-carboxylate CAS No. 300556-24-5](/img/structure/B2707180.png)

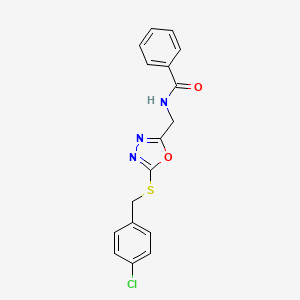

3-(benzo[d]thiazol-2-yl)-2-oxo-2H-chromen-7-yl furan-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

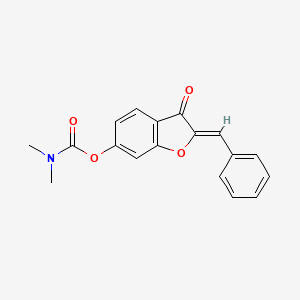

Descripción

This compound is a benzothiazole derivative . Benzothiazole derivatives are a significant class of organic heterocycles and can be found in various natural or synthetic drug compounds . They display a variety of biological activities, the most noticeable of which are photobiological properties upon irradiation with UV light .

Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . A simple, efficient, and eco-friendly protocol has been developed for the synthesis of novel benzothiazole derivatives using a one-pot C–C and C–N bond-forming strategy .Molecular Structure Analysis

In the title compound, the interplanar angle is 6.47 (6). An intramolecular S O C contact of 2.727 (2) A is observed . The packing is determined by several types of weak interaction (‘weak’ hydrogen bonds, S S contacts and – stacking) .Chemical Reactions Analysis

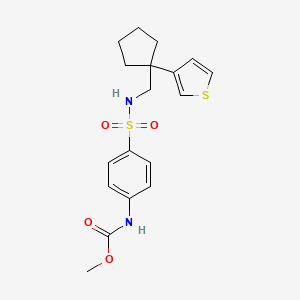

The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs . The better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis .Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can vary widely depending on their specific structure. For example, some benzothiazole derivatives exhibit strong luminescence in solution and in the solid state .Aplicaciones Científicas De Investigación

Antimicrobial Activity and Coating Applications

The compound, through its derivative 2-(2-amino-1,3-thiazol-4-yl)-3H-benzo[f]chromen-3-one, has shown potential in antimicrobial activities when incorporated into polyurethane varnish formulations. These formulations, when applied to surfaces, exhibited significant antimicrobial effects against various microorganisms. The incorporation of the coumarin-thiazole derivative not only imparted antimicrobial properties but also slightly enhanced the physical and mechanical properties of the polyurethane varnish, making it a promising candidate for antimicrobial coatings in medical and industrial applications (El‐Wahab et al., 2014).

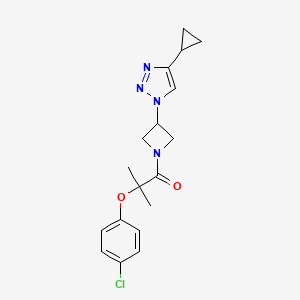

Antitumor Activity

Further exploration into the compound's derivatives led to the discovery of its potential antitumor properties. A series of fused and non-fused chromone compounds bearing the benzothiazole moiety were synthesized and evaluated for their in vitro antitumor activities against six cancer cell lines. Some of these compounds exhibited significant anticancer activities, comparable to that of the standard drug doxorubicin, particularly against lung and colon cancer cells. This highlights the compound's potential as a scaffold for developing novel anticancer agents (El-Helw et al., 2019).

Chemical Synthesis and Mechanistic Insights

An unusual synthesis route for 3-(2-(arylamino)thiazol-4-yl)-2H-chromen-2-ones was discovered, starting from ethyl 2-(chloromethyl)-2-hydroxy-2H-chromene-3-carboxylate, offering a novel approach for preparing compounds via benzopyran ring opening. This method provides valuable insights into synthetic strategies for creating complex molecules with potential biological activities (Kavitha et al., 2018).

Cytotoxic Activity and Ultrasound-promoted Synthesis

The ultrasound-promoted synthesis of thiazole derivatives bearing a coumarin nucleus was demonstrated, leading to the rapid creation of novel compounds. Among these, specific derivatives exhibited potent cytotoxic activity against human keratinocytes (HaCaT cells), suggesting their potential utility in therapeutic applications targeting skin-related conditions (Gomha & Khalil, 2012).

Innovative Derivatives with Biological Properties

Synthesis of innovative coumarin derivatives containing the thiazolidin-4-one ring was undertaken to evaluate their biological properties. These compounds exhibited notable antibacterial activity, making them valuable for further exploration as antimicrobial agents. The synthesis route and the biological evaluation underscore the versatility of the compound's derivatives in developing new therapeutics (Ramaganesh et al., 2010).

Safety and Hazards

Direcciones Futuras

Benzothiazole derivatives have attracted considerable research interest in the field of organic light-emitting diodes because of their unique electro-optical properties . Future research may focus on further exploring these properties and developing new methods for the synthesis of benzothiazole derivatives .

Mecanismo De Acción

Target of Action

Benzothiazole derivatives, a key structural component of this compound, have been widely studied and are known to interact with various biological targets .

Mode of Action

It is known that benzothiazole derivatives can interact with biological targets in various ways, potentially leading to changes in cellular processes .

Result of Action

Benzothiazole derivatives are known to exhibit a variety of biological activities .

Propiedades

IUPAC Name |

[3-(1,3-benzothiazol-2-yl)-2-oxochromen-7-yl] furan-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H11NO5S/c23-20-14(19-22-15-4-1-2-6-18(15)28-19)10-12-7-8-13(11-17(12)27-20)26-21(24)16-5-3-9-25-16/h1-11H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QARVHQHYIZLCED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C3=CC4=C(C=C(C=C4)OC(=O)C5=CC=CO5)OC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H11NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2,4-dichlorophenyl)carbonyl]-1H-indole-3-carbonitrile](/img/structure/B2707098.png)

![N-(1,3-benzodioxol-5-yl)-1-[2-(4-fluoroanilino)-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B2707104.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-(phenylsulfonyl)acetamide hydrochloride](/img/structure/B2707105.png)

![2-[(4-chlorobenzyl)thio]-3-(4-fluorophenyl)-7-(morpholin-4-ylcarbonyl)quinazolin-4(3H)-one](/img/structure/B2707107.png)

![N-{1-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide](/img/structure/B2707112.png)

![[3-(Naphthalen-1-ylmethoxy)azetidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2707113.png)

![3-methyl-5-[(E)-morpholinomethylidene]-1,3-thiazolane-2,4-dione](/img/structure/B2707115.png)